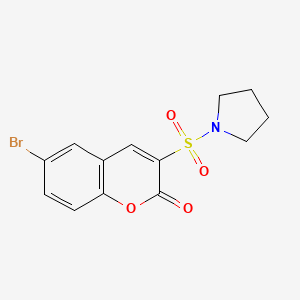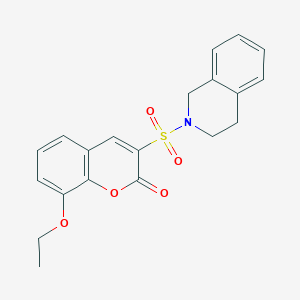
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one, also known as 6-BPS, is a synthetic chemical compound belonging to the aryl sulfonamides class of compounds. 6-BPS is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. It is widely used as a reagent in the synthesis of various compounds and as a catalyst in chemical reactions. It is also used as a ligand in the preparation of various bioactive compounds. 6-BPS has been studied extensively for its biochemical and physiological effects and has been found to have a variety of potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is still not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, this compound has been shown to interact with various receptors, including G-protein coupled receptors, which are involved in the regulation of cellular processes. This compound also has been found to interact with various ion channels, which are involved in the regulation of cell signaling.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In addition, this compound has been found to inhibit the growth of various bacteria, including E. coli and Salmonella. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one in lab experiments include its low cost, high purity, and wide range of applications. In addition, this compound can be easily synthesized in the lab and is relatively stable in aqueous solutions. The main limitation of this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one could focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Furthermore, research could be conducted to explore the potential of this compound as a drug delivery system, as well as its potential use in the synthesis of various drugs and natural products. Finally, research could be conducted to explore the potential of this compound as a catalyst in chemical reactions.
Métodos De Síntesis
The synthesis of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is typically carried out using a three-step reaction process. The first step involves the reaction of piperidine-1-sulfonyl chloride with 6-bromo-2H-chromen-2-one in the presence of a base. This reaction yields this compound as the major product. The second step involves the reaction of this compound with a suitable nucleophile, such as an alcohol or amine, in the presence of a base. This reaction yields the desired product, which can be further purified by chromatography. The third step involves the reaction of the desired product with a suitable reducing agent, such as sodium borohydride, to yield the final product.
Aplicaciones Científicas De Investigación
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one has been widely studied for its biochemical and physiological effects and has been found to have a variety of potential therapeutic applications. It has been used in the synthesis of various drugs, including antibiotics, antimalarials, and antivirals. In addition, this compound has been used in the synthesis of various natural products, including flavonoids, alkaloids, and terpenoids. This compound has also been used in the synthesis of various small molecules, such as peptides, peptidomimetics, and peptide-like molecules.
Propiedades
IUPAC Name |
6-bromo-3-piperidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIFAUWSNVLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B6511190.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6511193.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6511195.png)
![1-(3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B6511210.png)
![N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6511219.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B6511226.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6511233.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B6511248.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)



![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)